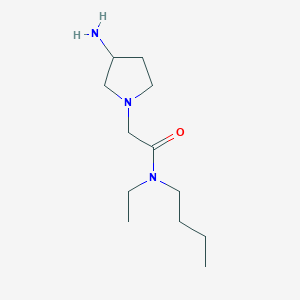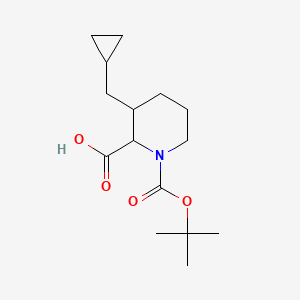
1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol, also known as 4-chlorobenzyl-3-methyl-4-piperidinol, is a synthetic compound derived from the class of organic compounds known as piperidines. It is a colorless, volatile liquid that has a faint odor and a slight bitter taste. This compound has been studied for its potential applications in scientific research, such as the synthesis of certain pharmaceuticals, and its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthetic Approaches and Crystal Structure : Studies have focused on synthesizing related compounds, examining their crystal structures, and conducting theoretical analyses using Density Functional Theory (DFT). These compounds show potential for interactions with proteins such as SHP2, suggesting a route for the development of new therapeutic agents. The antitumor activities of these compounds have been evaluated, with some showing promising results against human hepatoma and melanoma cells (Zhou et al., 2021).
Molecular Docking and Antitumor Activity
- Molecular Docking Studies : The molecular docking studies suggest favorable interactions between synthesized compounds and SHP2 protein, an enzyme implicated in cellular signal transduction pathways. This indicates potential utility in designing inhibitors targeting SHP2 for therapeutic purposes. The compounds exhibited significant enzyme inhibition rates and were more effective than reference compounds in certain cancer cell lines, highlighting their antitumor potential (Wu et al., 2022).
Chemical Kinetics and Antibacterial Evaluation
- Oxidation Kinetics and Antibacterial Properties : Research on related piperidin-4-ols includes studying the kinetics of oxidation reactions and evaluating antibacterial properties. These studies provide insights into the reactivity and potential applications of these compounds in medicinal chemistry, including their roles as intermediates in synthetic pathways or as compounds with intrinsic biological activity (Selvaraj et al., 1994).
Antimicrobial and Antioxidant Potential
- Antimicrobial and Antioxidant Activities : Certain derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These studies reveal the versatility of piperidin-4-ol derivatives in developing new therapeutic agents with potential applications in treating infectious diseases and combating oxidative stress (Harini et al., 2014).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNRMFBIGLSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)



![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)